molecular formula C9H8F3N B1499204 7-(Trifluoromethyl)indoline CAS No. 959236-00-1

7-(Trifluoromethyl)indoline

Cat. No.: B1499204
CAS No.: 959236-00-1
M. Wt: 187.16 g/mol
InChI Key: APXZRTOUTPSFLL-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)indoline is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to the indoline structure. Indoline itself is a heterocyclic organic compound, closely related to indole, and is known for its diverse applications in organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Direct Trifluoromethylation: One common method involves the direct introduction of the trifluoromethyl group to the indoline core. This can be achieved using reagents like trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a suitable catalyst.

  • Electrophilic Trifluoromethylation: This method involves the use of electrophilic trifluoromethylating agents such as trifluoromethanesulfonyl chloride (TfCl) to introduce the trifluoromethyl group.

  • Radical Trifluoromethylation: This approach uses radical initiators to generate trifluoromethyl radicals, which then react with the indoline core.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as indole-3-carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acids, indole-3-aldehydes, and indole-3-ones.

  • Reduction Products: Reduced indoline derivatives with varying degrees of saturation.

  • Substitution Products: A wide range of functionalized indolines, including aminoindolines and hydroxyindolines.

Scientific Research Applications

7-(Trifluoromethyl)indoline has found applications in various fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are used in biological studies to understand enzyme mechanisms and receptor interactions.

  • Medicine: It is utilized in the development of new drugs, particularly in the areas of anti-inflammatory and anticancer agents.

  • Industry: Its unique properties make it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)indoline exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, leading to more effective therapeutic outcomes.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

  • Indole

  • Quinoline

  • Isoquinoline

  • Benzofuran

  • Pyrrole

Properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXZRTOUTPSFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652939
Record name 7-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-00-1
Record name 2,3-Dihydro-7-(trifluoromethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959236-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)indoline
Reactant of Route 2
7-(Trifluoromethyl)indoline
Reactant of Route 3
7-(Trifluoromethyl)indoline
Reactant of Route 4
7-(Trifluoromethyl)indoline
Reactant of Route 5
7-(Trifluoromethyl)indoline
Reactant of Route 6
7-(Trifluoromethyl)indoline

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